molecular formula C10H22ClNO B1388731 2-(2-Piperidinyl)ethyl propyl ether hydrochloride CAS No. 1185297-65-7

2-(2-Piperidinyl)ethyl propyl ether hydrochloride

Cat. No.: B1388731
CAS No.: 1185297-65-7
M. Wt: 207.74 g/mol
InChI Key: DPXPBSZVLDZKEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinyl)ethyl propyl ether hydrochloride typically involves the reaction of 2-(2-Piperidinyl)ethanol with propyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(2-Piperidinyl)ethanol is replaced by a propyl group, forming the ether linkage. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis and purification, such as distillation, crystallization, and chromatography, are likely employed to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl propyl ether hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ether group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Piperidinyl)ethyl propyl ether hydrochloride is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-(2-Piperidinyl)ethanol: A precursor in the synthesis of 2-(2-Piperidinyl)ethyl propyl ether hydrochloride.

    2-(2-Piperidinyl)ethyl acetate: Another derivative of 2-(2-Piperidinyl)ethanol with different functional groups.

    2-(2-Piperidinyl)ethyl methyl ether: A similar compound with a methyl ether group instead of a propyl ether group.

Uniqueness

This compound is unique due to its specific ether linkage and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other piperidine derivatives .

Properties

IUPAC Name

2-(2-propoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-2-8-12-9-6-10-5-3-4-7-11-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXPBSZVLDZKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185297-65-7
Record name Piperidine, 2-(2-propoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Piperidinyl)ethyl propyl ether hydrochloride
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2-(2-Piperidinyl)ethyl propyl ether hydrochloride
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2-(2-Piperidinyl)ethyl propyl ether hydrochloride
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2-(2-Piperidinyl)ethyl propyl ether hydrochloride
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2-(2-Piperidinyl)ethyl propyl ether hydrochloride
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2-(2-Piperidinyl)ethyl propyl ether hydrochloride

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